molecular formula C15H17N5O6S2 B601311 Cefixime Impurity B (Mixture of Diastereomers) CAS No. 1335475-19-8

Cefixime Impurity B (Mixture of Diastereomers)

Cat. No.: B601311
CAS No.: 1335475-19-8
M. Wt: 427.46
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Description

Cefixime Impurity B (Mixture of Diastereomers) is an impurity associated with the third-generation cephalosporin antibiotic, Cefixime. This compound is characterized by its molecular formula C15H17N5O6S2 and a molecular weight of 427.45 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of this impurity is significant in the quality control and analytical testing of Cefixime to ensure the purity and efficacy of the antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime Impurity B involves complex organic reactionsThe reaction conditions typically involve the use of various reagents and catalysts under controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Cefixime Impurity B is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the impurity. The production capacity can range from kilograms to metric tons, depending on the demand and application.

Chemical Reactions Analysis

Types of Reactions

Cefixime Impurity B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Cefixime Impurity B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cefixime Impurity B is closely related to its parent compound, Cefixime. Cefixime works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. This is achieved by binding to penicillin-binding proteins (PBPs) that are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . The impurity itself may not have significant antibacterial activity but is important in understanding the overall stability and efficacy of the antibiotic formulation.

Comparison with Similar Compounds

Cefixime Impurity B can be compared with other similar impurities found in cephalosporin antibiotics. Some of these similar compounds include:

The uniqueness of Cefixime Impurity B lies in its specific stereochemistry and the presence of particular functional groups that differentiate it from other impurities. This uniqueness is crucial for the accurate identification and quantification of the impurity in analytical testing.

Properties

CAS No.

1335475-19-8

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.46

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Acetic acid, 2-​[[(Z)​-​[1-​(2-​amino-​4-​thiazolyl)​-​2-​oxo-​2-​[[(1,​2,​5,​7-​tetrahydro-​5-​methyl-​7-​oxo-​4H-​furo[3,​4-​d]​[1,​3]​thiazin-​2-​yl)​methyl]​amino]​ethylidene]​amino]​oxy]​-

Origin of Product

United States

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